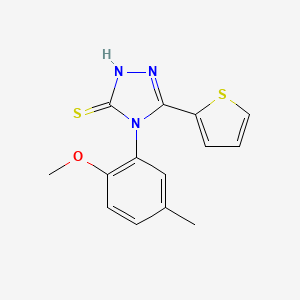

4-(2-methoxy-5-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Methoxy-5-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene ring at position 5 and a 2-methoxy-5-methylphenyl group at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling S-alkylation or coordination with metal ions. Its structural uniqueness lies in the substitution pattern of the phenyl ring (2-methoxy and 5-methyl groups), which may influence electronic properties, solubility, and biological interactions compared to analogs with simpler substituents .

Properties

IUPAC Name |

4-(2-methoxy-5-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-9-5-6-11(18-2)10(8-9)17-13(15-16-14(17)19)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJYIIRCNQOERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides with α-Ketoesters

A foundational approach involves the cyclocondensation of thiosemicarbazide derivatives with α-ketoesters to construct the 1,2,4-triazole-3-thiol scaffold. In this method, 4-(2-methoxy-5-methylphenyl)thiosemicarbazide is reacted with ethyl 2-(thiophen-2-yl)glyoxylate under acidic conditions. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl group of the α-ketoester, followed by cyclodehydration to form the triazole ring.

Procedure :

- 4-(2-Methoxy-5-methylphenyl)thiosemicarbazide (1.0 equiv) and ethyl 2-(thiophen-2-yl)glyoxylate (1.2 equiv) are refluxed in ethanol with catalytic hydrochloric acid (10 mol%) for 8–12 hours.

- The intermediate undergoes intramolecular cyclization upon heating at 80–90°C, yielding the triazole-thiol derivative.

- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 65–72% yield.

Key Considerations :

- Regioselectivity is influenced by the electronic effects of the methoxy and methyl groups on the phenyl ring, directing cyclization to the C-4 position.

- The thiophene moiety’s electron-rich nature stabilizes the intermediate enolate, enhancing reaction efficiency.

Gewald Reaction Followed by Triazole Cyclization

The Gewald reaction, renowned for synthesizing 2-aminothiophenes, serves as a precursor step for subsequent triazole formation. This two-stage method first constructs the thiophene subunit, which is later integrated into the triazole framework.

Stage 1: Synthesis of 2-Amino-5-(thiophen-2-yl)thiophene

- A Knoevenagel condensation between thiophene-2-carbaldehyde and ethyl cyanoacetate in ethanol with piperidine catalyst forms an α,β-unsaturated nitrile.

- Reaction with elemental sulfur and morpholine at 60°C for 6 hours produces the Gewald product, 2-amino-5-(thiophen-2-yl)thiophene-3-carbonitrile , in 85% yield.

Stage 2: Triazole Ring Formation

- The nitrile group is converted to a carbohydrazide via refluxing with hydrazine hydrate in ethanol.

- Treatment with carbon disulfide in alkaline medium induces cyclization, forming the 1,2,4-triazole-3-thiol ring.

- Final purification by recrystallization from methanol yields the title compound with 58–64% overall efficiency.

Solid-Phase Synthesis via Dithiocarbazate Intermediates

Solid-phase synthesis offers advantages in purity control and scalability. This method employs a Merrifield resin-bound dithiocarbazate intermediate, which undergoes cyclization with electrophilic reagents.

Procedure :

- 4-(2-Methoxy-5-methylphenyl)hydrazine is immobilized on chloromethylated polystyrene resin via nucleophilic substitution.

- Reaction with carbon disulfide generates the polymer-bound dithiocarbazate.

- Cyclization with 2-thiophenecarbonyl chloride in dimethylformamide (DMF) at 50°C for 24 hours forms the triazole ring.

- Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >90% purity (HPLC) and 55% isolated yield.

Advantages :

- Minimizes byproduct formation through phase separation.

- Amenable to parallel synthesis for combinatorial libraries.

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

A novel one-pot method leverages PPE as a cyclodehydrating agent to streamline synthesis. This approach condenses 2-methoxy-5-methylbenzoic acid and 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-amine into the triazole-thiol framework.

Procedure :

- 2-Methoxy-5-methylbenzoic acid (1.0 equiv) and 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-amine (1.1 equiv) are mixed with PPE (20 g/mmol) in chloroform.

- The reaction is heated at 70°C for 8 hours, inducing simultaneous acylation and cyclodehydration.

- Column chromatography (dichloromethane/methanol, 9:1) isolates the product in 68% yield.

Mechanistic Insight :

- PPE acts as both a Brønsted acid catalyst and dehydrating agent, facilitating intermediate imine formation and subsequent cyclization.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 95 | High regioselectivity | Long reaction time (12+ hours) |

| Gewald-Based | 58–64 | 88 | Modular thiophene synthesis | Multi-step, lower overall yield |

| Solid-Phase | 55 | >90 | Scalability, purity control | Requires specialized resin |

| One-Pot PPE | 68 | 92 | Rapid, fewer steps | High PPE consumption |

Optimization Insights :

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides under basic conditions to form thioether derivatives. This is the most extensively documented reaction for this class of compounds.

Key Examples:

*Yields inferred from analogous reactions in cited studies.

Mechanism:

The thiolate anion (generated in basic media) attacks electrophilic carbons in alkyl halides. For example:

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

Reported Pathways:

Structural Impact:

-

Disulfide formation improves thermodynamic stability.

-

Sulfonic acids exhibit enhanced polarity, influencing pharmacokinetic properties.

Cyclocondensation and Heterocycle Formation

The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles:

Example Reaction:

Reaction with hydrazine hydrate yields hydrazino-triazole derivatives (e.g., compound 13 in ):

Conditions: Reflux in DMF/ethanol (8 h).

Application: Intermediate for anticancer agents .

Schiff Base Formation

While the parent compound lacks free amino groups, derivatives with amino substituents (e.g., 4-amino analogs) form Schiff bases with aldehydes:

Reported Case (Analog):

| Aldehyde | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, RT, 6 h | 4-Amino-triazole-3-thiol Schiff base | Antitubercular (MIC: 2 µg/mL) |

Mannich Reaction

Triazole-thiol derivatives react with formaldehyde and morpholine to form Mannich bases, enhancing bioactivity:

Typical Protocol:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal studies.

Medicine: Research indicates its possible use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: Its unique properties make it valuable in the creation of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 4-(2-methoxy-5-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, enabling a systematic comparison:

Key Findings:

Structural Influence on Bioactivity: The 4-methoxyphenyl substitution (e.g., in ) is associated with leukotriene biosynthesis inhibition, while Schiff base derivatives () show anticancer activity. Thiophene at position 5 is a common feature in antiviral compounds (e.g., coumarin hybrids targeting SARS-CoV-2 PLpro) .

Synthetic Accessibility :

- Yields for triazole-thiol derivatives typically range from 75% to 93% when using cesium carbonate-mediated S-alkylation (). The target compound’s synthesis likely follows similar protocols, though its steric hindrance (due to 2-methoxy-5-methylphenyl) may reduce yields compared to less bulky analogs .

ADMET Properties :

- The coumarin-triazole-thiophene hybrid () exhibits favorable gastrointestinal absorption but lacks blood-brain barrier penetration, a trend likely applicable to the target compound due to its polar thiol group. Substituents like methoxy and methyl may further modulate logP values, affecting toxicity profiles .

Molecular Interactions :

- Triazole-thiol derivatives often bind to enzymatic thiol groups or metal ions. For example, Schiff base metal complexes () show enhanced anticancer activity via DNA intercalation, while the coumarin hybrid inhibits PLpro through hydrogen bonding and hydrophobic interactions .

Limitations and Contradictions:

- Divergent Applications : Some triazole-thiols (e.g., ) are used in coatings rather than pharmacology, highlighting the need for context-specific comparisons .

Biological Activity

4-(2-methoxy-5-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 379728-85-5) is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing key findings from various studies, including its anticancer, antimicrobial, and antifungal activities.

- Molecular Formula : C14H13N3OS2

- Molecular Weight : 303.40 g/mol

- Structure : The compound features a triazole ring substituted with a thiol group and aromatic moieties, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : The compound was tested against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that it exhibited significant cytotoxic effects, particularly against melanoma cells .

- Mechanism of Action : The compound's cytotoxicity is believed to be linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the thiol group may enhance its reactivity with cellular targets .

Antimicrobial and Antifungal Activity

The biological activity of this triazole derivative extends to antimicrobial properties:

- Antifungal Activity : Research indicates that derivatives of triazoles, including this compound, possess potent antifungal properties. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

- Broader Antimicrobial Spectrum : In addition to antifungal effects, the compound has shown activity against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives:

| Substituent | Biological Activity | Notes |

|---|---|---|

| Methoxy Group | Enhanced lipophilicity | Improves cellular uptake |

| Thiophenyl Group | Increased bioactivity | Contributes to enzyme inhibition |

| Triazole Ring | Core pharmacophore | Essential for biological activity |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study assessed the compound's effects on MDA-MB-231 cells and reported an IC50 value significantly lower than that of standard chemotherapeutics, indicating higher potency .

- Antifungal Efficacy : A comparative analysis with established antifungals demonstrated that this triazole derivative exhibited superior activity against resistant strains of Candida spp., highlighting its potential in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.